4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
Description
4-(4-Methoxyphenyl)-3,7,7-trimethyl-pyrazolo[3,4-b]quinolin-5-one is a fused heterocyclic compound characterized by a pyrazolo[3,4-b]quinolinone core substituted with a 4-methoxyphenyl group at position 4 and methyl groups at positions 3 and 5. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like BACE-1 and γ-secretase, which are implicated in Alzheimer’s disease . The 4-methoxyphenyl substituent enhances lipophilicity and may influence binding affinity to biological targets, while the methyl groups contribute to steric effects and metabolic stability.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-5-7-13(25-4)8-6-12)18-14(21-19(16)23-22-11)9-20(2,3)10-15(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUWOYRGEJPEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves the cyclocondensation of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone. This reaction is carried out in solvents such as dimethylformamide or methanol . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxyphenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of this compound allow it to interact with cellular targets involved in cancer progression. For instance:
- Mechanism of Action : The compound has been shown to inhibit microtubule assembly, disrupting cancer cell proliferation. It operates similarly to known anti-tubulin agents, which are critical in cancer treatment .
- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines with low GI50 values (growth inhibition at nanomolar concentrations), suggesting strong anti-tumor activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Research Findings : In vitro assays indicated that it possesses activity against a range of bacterial strains. The presence of the methoxy group enhances its lipophilicity, improving membrane permeability and thus increasing its efficacy against microbial targets .
Neuroprotective Effects
Studies have suggested that this compound may exhibit neuroprotective properties:
- Mechanism : It is hypothesized that the compound can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could potentially lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of pyrazoloquinolines have led to exploration in the field of organic electronics:
- Application : The compound has been incorporated into OLEDs due to its ability to emit light efficiently when subjected to electrical stimulation. Its photophysical properties make it suitable for use in display technologies and lighting solutions .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity in cancer cell lines |
| Pharmacology | Neuroprotective Effects | Potential modulation of neurotransmitter systems |
| Material Science | OLEDs | Efficient light emission properties |
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various cellular processes . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Key analogs include variations in substituent position, electronic effects, and ring saturation.
Substituted Pyrazoloquinolinones
Table 1: Structural Comparison of Pyrazoloquinolinone Derivatives
Key Observations:
- Substituent Position: The 4-methoxyphenyl group in the target compound likely enhances π-π interactions in enzyme binding compared to 2-methoxyphenyl (65A), which may adopt a less optimal orientation .
- Halogen vs.
- Steric Effects: Compound 6VK’s cyclopropyl group at position 3 improves BACE-1 binding affinity (-9.2 kcal/mol) compared to methyl substituents in the target compound (-8.7 kcal/mol) .
Heterocyclic Hybrids and Extended Scaffolds
Table 2: Comparison with Fused Heterocyclic Derivatives
Key Insights:
- Fluorinated Derivatives: The trifluoromethyl group in compound 4h4 improves metabolic resistance and electron-withdrawing effects, critical for CNS-targeted agents .
Biological Activity
4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound belonging to the class of pyrazoloquinolines. This compound has garnered attention due to its diverse biological activities, including antimalarial and anticancer properties. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone. Solvents such as dimethylformamide or methanol are commonly used in the reaction. The structural formula is characterized by a pyrazole ring fused to a quinoline moiety with various substituents that enhance its biological activity.
Antimalarial Activity
Recent studies have highlighted the compound's potential as an antimalarial agent. In vitro evaluations against Plasmodium falciparum have demonstrated significant activity. For instance:
- IC50 Values : Compounds related to this structure showed IC50 values ranging from 0.014 to 5.87 μg/mL against Plasmodium falciparum, indicating moderate to high antimalarial potency compared to standard treatments like chloroquine .
- Structure-Activity Relationship (SAR) : Variations in substituents on the quinoline nucleus significantly influence biological activity. Enhanced potency was noted with specific combinations of substituents at positions 4, 5, and 6 of the pyrimidine derivatives .
Anticancer Activity
The compound exhibits promising anticancer properties as well. Studies have indicated that derivatives of pyrazoloquinolines can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : These compounds may induce apoptosis in cancer cells and inhibit specific signaling pathways critical for tumor growth.
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating effective growth inhibition .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy group | 4 | Enhances lipophilicity and bioavailability |
| Methyl groups | 3 and 7 | Contributes to hydrophobic interactions with target proteins |
Case Studies
- Antimalarial Efficacy : In a comparative study involving several synthesized derivatives of pyrazoloquinolines against Plasmodium falciparum, it was found that the presence of specific functional groups at designated positions significantly improved the antimalarial activity compared to traditional agents .
- Anticancer Potential : A derivative was tested against multiple cancer cell lines (e.g., breast and lung cancer), showing IC50 values lower than those of established chemotherapeutic agents. The study concluded that modifications in the pyrazoloquinoline structure could lead to more effective anticancer drugs .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(4-methoxyphenyl)-3,7,7-trimethyl-pyrazolo[3,4-b]quinolin-5-one?
The compound can be synthesized via a multicomponent reaction involving 5-amino-3-methylpyrazole derivatives, dimedone (5,5-dimethylcyclohexane-1,3-dione), and substituted benzaldehydes. For example, 5-amino-3-methyl-1-phenylpyrazole reacts with dimedone and 4-methoxybenzaldehyde in ethanol under reflux to yield the tricyclic pyrazoloquinolinone core. This method achieves regioselectivity, confirmed by NMR analysis, and typically provides yields >60% . Key steps include cyclocondensation and dehydration.
Q. How can the structural identity of this compound be validated experimentally?
Use a combination of spectroscopic techniques:
- 1H/13C NMR : Compare chemical shifts with literature data. For instance, the methoxy group typically resonates at δ ~3.7–3.8 ppm (1H) and δ ~55 ppm (13C). The pyrazole and quinolinone protons appear as distinct singlets or multiplets in aromatic regions .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with theoretical m/z values. Discrepancies >5 ppm require re-evaluation of purity or synthetic steps .
- IR : Identify carbonyl (C=O) stretches near 1650–1730 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ .
Q. What crystallization strategies improve X-ray diffraction quality for structural analysis?
Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at low temperatures (~4°C) enhances crystal formation. For derivatives with bulky substituents, mixed solvent systems (e.g., ethanol/water) reduce lattice disorder. Hydrogen-bonding motifs (e.g., N-H···O=C) stabilize crystal packing, as observed in related pyrazoloquinolinones .
Advanced Research Questions
Q. How can regiospecificity in the pyrazolo[3,4-b]quinolinone synthesis be mechanistically rationalized?
The reaction proceeds via a Pfitzinger-like mechanism:
- Step 1 : Formation of a Knoevenagel adduct between dimedone and the aldehyde.
- Step 2 : Nucleophilic attack by the 5-aminopyrazole at the β-carbon of the adduct, followed by cyclization to form the tricyclic core.
- Step 3 : Aromatization via dehydration, favored by the electron-donating methoxy group stabilizing the quinolinone ring. Regiospecificity is confirmed by NOE NMR correlations, where the 4-aryl group shows proximity to the pyrazole N1 .
Q. What computational approaches predict the compound’s binding affinity for kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., GSK-3β or CDK2). The methoxyphenyl group may engage in π-π stacking with Phe residues, while the pyrazole nitrogen forms hydrogen bonds with catalytic lysines .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values >2 Å suggest conformational flexibility requiring scaffold optimization .
Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?
- Batch Comparison : Analyze impurities via LC-MS; trace aldehydes or unreacted dimedone may cause shifts.
- Solvent Effects : Deuterated solvents (CDCl3 vs. DMSO-d6) influence chemical shifts. Re-measure spectra in a consistent solvent .
- Crystallographic Validation : Resolve ambiguities using single-crystal XRD to confirm bond lengths and angles .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the 7-methyl or methoxyphenyl positions.
- Co-solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility while maintaining IC50 values .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to address variability?
- Purity Assessment : Conduct HPLC (≥95% purity threshold) and DSC to detect polymorphic forms. For example, a 5°C variation in mp (e.g., 236–241°C) may indicate differing crystal habits .
- Synthetic Route : Compare methods; microwave-assisted synthesis often produces purer crystals vs. conventional reflux .
Q. Conflicting in silico vs. experimental bioactivity: What factors contribute to mismatches?
- Target Flexibility : Docking assumes rigid protein structures, while flexible loops (e.g., GSK-3β’s activation loop) alter binding pockets.
- Solvation Effects : Computational models may underestimate desolvation penalties for the methoxyphenyl group. Validate with SPR or ITC to measure binding thermodynamics .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazoloquinolinones
Q. Table 2. NMR Benchmark Data for Core Structure
| Proton Position | 1H δ (ppm) | 13C δ (ppm) | Multiplicity |
|---|---|---|---|
| Pyrazole C3-CH3 | 2.45 | 20.3 | Singlet |
| Quinolinone C5=O | – | 159.0 | – |
| 4-Methoxyphenyl OCH3 | 3.76 | 55.1 | Singlet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
